molecular formula C17H16N2O2 B11703820 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione CAS No. 7252-68-8

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione

Cat. No.: B11703820
CAS No.: 7252-68-8
M. Wt: 280.32 g/mol
InChI Key: NWIJKSJIOXEFLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione typically involves the reaction of 2,4-dimethylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the isoindoline-1,3-dione ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced isoindoline derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione is C17H16N2O2C_{17}H_{16}N_{2}O_{2}, with a molecular weight of approximately 280.32 g/mol. Its unique structure combines an isoindoline core with a dimethylanilino substituent, which contributes to its diverse chemical reactivity and potential applications in various fields .

Biological Applications

1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant biological activity as a cyclooxygenase (COX) inhibitor. By inhibiting COX enzymes, this compound may reduce inflammation and pain, making it a candidate for anti-inflammatory therapies. This mechanism involves the interaction of the compound with the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins .

2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The structural features of the compound may enhance its efficacy against specific cancer types .

3. Neuroprotective Effects
As part of ongoing research into neurodegenerative diseases such as Alzheimer’s disease, isoindoline derivatives have been explored for their potential as acetylcholinesterase inhibitors. The compound's ability to enhance acetylcholine levels in the brain could provide therapeutic benefits for patients suffering from cognitive decline .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of structural features that confer distinct chemical reactivity and biological activity compared to similar compounds. Below is a comparison table highlighting key related compounds:

Compound NameStructural FeaturesUnique Aspects
Isoindoline-1,3-dioneParent structure without substitutionsLacks additional functional groups that influence reactivity
2,4-Dimethylisoindoline-1,3-dioneMethyl groups at positions 2 and 4Enhanced stability and solubility due to methyl substitutions
N-substituted isoindoline derivativesVarious substituents on nitrogenDiversity in biological activity based on substituent nature
PhthalimidesBroader class including isoindoline derivativesKnown for their applications in pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in various neurological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation makes it a compound of significant interest in medicinal chemistry .

Biological Activity

2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione is a compound belonging to the isoindoline family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an isoindoline core with a dimethylaniline substituent. The synthesis typically involves a multi-step process that includes cyclocondensation reactions and subsequent modifications to achieve the desired derivatives.

Biological Activity Overview

The biological activities of isoindoline derivatives are broad and include:

  • Anticancer Activity : Several studies have demonstrated that isoindoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound showed high levels of inhibition against various human tumor cell lines with mean GI50 values indicating potent cytotoxicity .
  • Antimicrobial Properties : Isoindoline derivatives have been evaluated for their antimicrobial efficacy against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anti-inflammatory and Analgesic Effects : Some studies have highlighted the analgesic and anti-inflammatory activities of similar isoindoline derivatives. For example, certain N-substituted derivatives demonstrated significant pain relief in animal models, suggesting potential therapeutic applications in pain management .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways related to inflammation and pain.

Anticancer Efficacy

A notable study evaluated the anticancer effects of this compound using a panel of human cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition rate significantly higher than that of established chemotherapeutics (Table 1).

Cell LineGI50 (μM)TGI (μM)
MCF-7 (Breast Cancer)15.7250.68
A549 (Lung Cancer)12.3445.23
HeLa (Cervical Cancer)10.5640.12

Table 1: Anticancer activity of this compound against various cancer cell lines.

Analgesic Activity

In vivo studies assessed the analgesic effects of related isoindoline compounds in animal models. The results showed that certain derivatives provided pain relief comparable to standard analgesics like metamizole sodium (Table 2).

CompoundAnalgesic Activity (Comparative)
2-[(2,4-Dimethylanilino)methyl]isoindolineSimilar to Metamizole Sodium
Reference Compound (Metamizole Sodium)Standard

Table 2: Comparative analgesic activity of isoindoline derivatives.

Properties

CAS No.

7252-68-8

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-[(2,4-dimethylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-15(12(2)9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-9,18H,10H2,1-2H3

InChI Key

NWIJKSJIOXEFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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